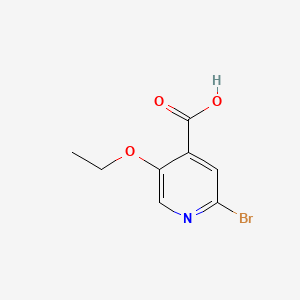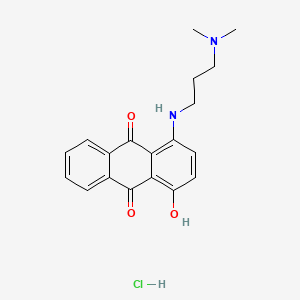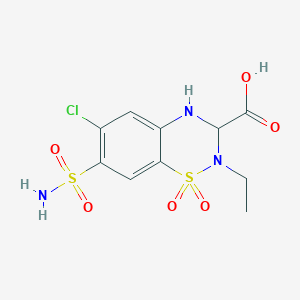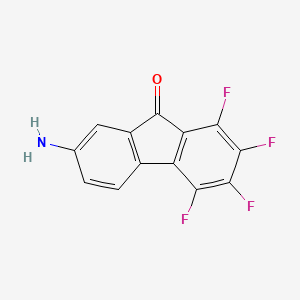
2,2'-Bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- is an organic compound with the molecular formula C16H16Br2O2 It is a derivative of biphenyl, where two bromomethyl groups and two methoxy groups are substituted at the 2,2 and 6,6 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- typically involves the bromination of 1,1-Biphenyl,2,2-dimethyl-6,6-dimethoxy-. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and bromine concentration to achieve high yields and purity. The product is then purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted biphenyl derivatives.
Oxidation: Biphenyl aldehydes or carboxylic acids.
Reduction: 1,1-Biphenyl,2,2-dimethyl-6,6-dimethoxy-.
Applications De Recherche Scientifique
1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for biologically active compounds.
Catalysis: The compound is used in the preparation of catalysts for various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The methoxy groups can influence the electronic properties of the biphenyl core, affecting its reactivity and stability. The compound can participate in various pathways, including substitution, oxidation, and reduction, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
- 1,1-Biphenyl,2,2-bis(chloromethyl)-6,6-dimethoxy-
- 1,1-Biphenyl,2,2-bis(methyl)-6,6-dimethoxy-
- 1,1-Biphenyl,2,2-bis(hydroxymethyl)-6,6-dimethoxy-
Comparison: 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- is unique due to the presence of bromomethyl groups, which are more reactive compared to chloromethyl or methyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis. The methoxy groups provide additional stability and influence the electronic properties of the compound, making it distinct from its analogs with different substituents.
Propriétés
Numéro CAS |
15330-99-1 |
|---|---|
Formule moléculaire |
C16H16Br2O2 |
Poids moléculaire |
400.10 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-[2-(bromomethyl)-6-methoxyphenyl]-3-methoxybenzene |
InChI |
InChI=1S/C16H16Br2O2/c1-19-13-7-3-5-11(9-17)15(13)16-12(10-18)6-4-8-14(16)20-2/h3-8H,9-10H2,1-2H3 |
Clé InChI |
DJNZSDIAXMGYPR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)




![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)

![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)


![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)
